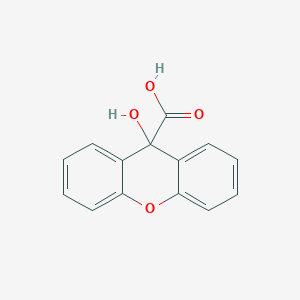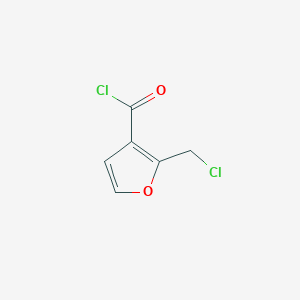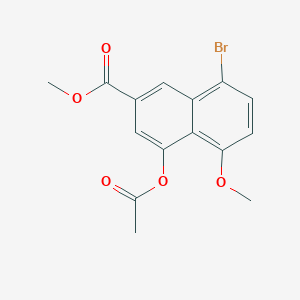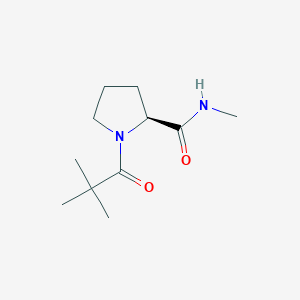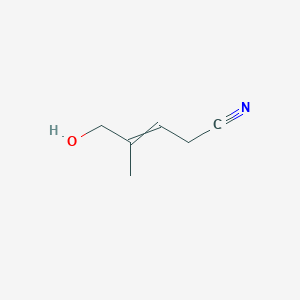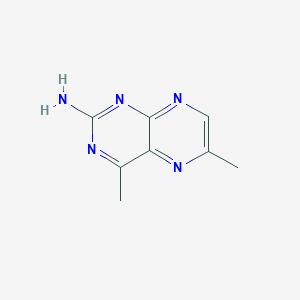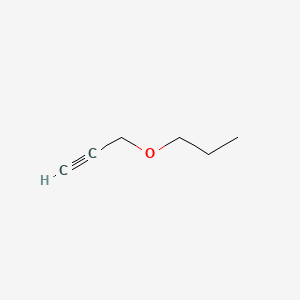![molecular formula C10H10N2O B13944670 1-[6-(hydroxymethyl)-3-pyridinyl]Cyclopropanecarbonitrile](/img/structure/B13944670.png)
1-[6-(hydroxymethyl)-3-pyridinyl]Cyclopropanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[6-(hydroxymethyl)-3-pyridinyl]Cyclopropanecarbonitrile is an organic compound that features a cyclopropane ring attached to a pyridine ring with a hydroxymethyl group
準備方法
The synthesis of 1-[6-(hydroxymethyl)-3-pyridinyl]Cyclopropanecarbonitrile typically involves the following steps:
Cyclopropanation: The cyclopropane ring can be introduced through a cyclopropanation reaction using diazo compounds and transition metal catalysts.
Nitrile Introduction: The nitrile group can be introduced via a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide.
Pyridine Functionalization: The pyridine ring can be functionalized through various methods, including halogenation followed by nucleophilic substitution to introduce the hydroxymethyl group.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
1-[6-(hydroxymethyl)-3-pyridinyl]Cyclopropanecarbonitrile undergoes several types of chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of ethers, esters, or other derivatives.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives.
科学的研究の応用
1-[6-(hydroxymethyl)-3-pyridinyl]Cyclopropanecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-[6-(hydroxymethyl)-3-pyridinyl]Cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity.
類似化合物との比較
1-[6-(hydroxymethyl)-3-pyridinyl]Cyclopropanecarbonitrile can be compared with similar compounds such as:
1-(hydroxymethyl)cyclopropanecarbonitrile: Lacks the pyridine ring, making it less versatile in biological applications.
6-(hydroxymethyl)pyridine-3-carbonitrile: Lacks the cyclopropane ring, resulting in different chemical reactivity and biological activity.
Cyclopropanecarbonitrile: Lacks both the hydroxymethyl and pyridine groups, making it a simpler molecule with limited applications.
The uniqueness of this compound lies in its combination of a cyclopropane ring, a nitrile group, and a functionalized pyridine ring, providing a versatile scaffold for various applications.
特性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
1-[6-(hydroxymethyl)pyridin-3-yl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c11-7-10(3-4-10)8-1-2-9(6-13)12-5-8/h1-2,5,13H,3-4,6H2 |
InChIキー |
VTAILVUOAFZXPG-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C#N)C2=CN=C(C=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Amino-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B13944594.png)

